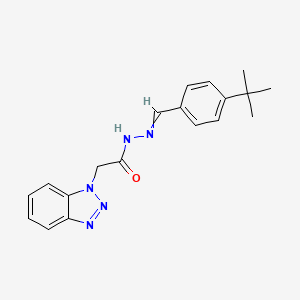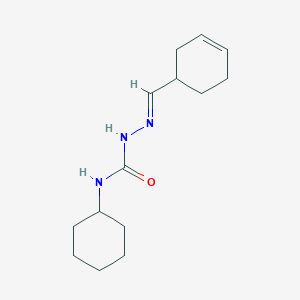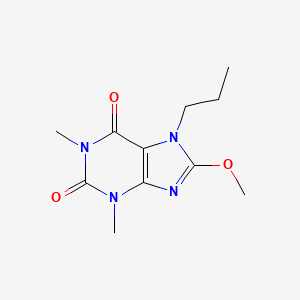
8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, which allows for easier breathing. In addition to its clinical applications, theophylline has also been used as a research tool to study various biological processes.
作用机制
Theophylline works by inhibiting the activity of PDEs, which leads to an increase in the levels of cAMP and cGMP in the cells. This increase in cyclic nucleotides leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium channels.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including the relaxation of smooth muscles, the stimulation of the central nervous system, the inhibition of platelet aggregation, and the modulation of immune function. Theophylline has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
Theophylline has several advantages for lab experiments, including its low cost, its availability, and its well-established pharmacological properties. However, 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione also has several limitations, including its non-specificity and its potential for toxicity at high concentrations.
未来方向
There are several future directions for the use of 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione in scientific research. One area of interest is the development of more specific inhibitors of PDEs, which would allow for the selective inhibition of specific PDE isoforms. Another area of interest is the use of this compound as a tool to study the role of cyclic nucleotides in various physiological processes, including inflammation and immune function. Finally, this compound may have potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders.
合成方法
Theophylline can be synthesized through several methods, including the Fischer indole synthesis, the Bamberger triazine synthesis, and the Skraup synthesis. The most common method for synthesizing 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is the Fischer indole synthesis, which involves the condensation of ethyl acetoacetate with urea in the presence of phosphorous oxychloride and potassium hydroxide.
科学研究应用
Theophylline has been extensively used in scientific research to study various biological processes. One of the most common applications of 8-methoxy-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione is in the study of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Theophylline is a non-selective inhibitor of PDEs, and its use has allowed for the identification of specific PDE isoforms that are involved in various physiological processes.
属性
IUPAC Name |
8-methoxy-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNRXAYXNYPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1OC)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5737281.png)
![6-ethyl-3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5737285.png)
![ethyl 1-[(2-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5737288.png)
![methyl 4-{[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]amino}butanoate](/img/structure/B5737293.png)
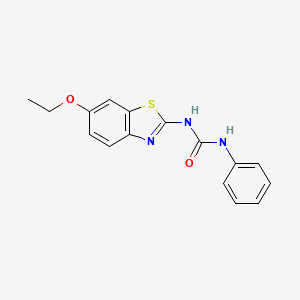
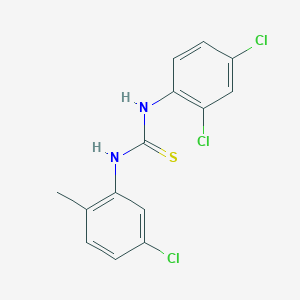
![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
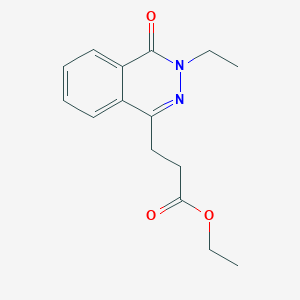
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)
